Nicotinic Acid-13C3, 15N
CAS No.:
Cat. No.: VC0207213
Molecular Formula: C₃¹³C₃H₅¹⁵NO₂
Molecular Weight: 127.08
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃¹³C₃H₅¹⁵NO₂ |
|---|---|
| Molecular Weight | 127.08 |
Introduction
Chemical Structure and Properties
Nicotinic Acid-13C3, 15N is characterized by specific isotopic replacements within the standard nicotinic acid structure. The molecule incorporates one nitrogen-15 atom and three carbon-13 atoms, creating a mass-shifted variant that maintains identical chemical behavior while being distinguishable through mass spectrometry and other analytical techniques.
Molecular Specifications
The chemical specifications of Nicotinic Acid-13C3, 15N are presented in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C3^13C3H5^15NO2 |
| Molecular Weight | 127.08-128.09 g/mol |
| CAS Number (unlabeled) | 59-67-6 |
| Appearance | White to off-white powder |
| Isotopic Purity | ≥98% for ^13C and ^15N enrichment |
| Melting Point | Approximately 128°C |
The compound contains three carbon-13 atoms and one nitrogen-15 atom strategically positioned within the pyridine structure, resulting in a mass shift of M+4 compared to the unlabeled nicotinic acid . This mass difference is crucial for its application as an internal standard in analytical methods.
Synthesis and Production
Isotopic Labeling Techniques
The synthesis of Nicotinic Acid-13C3, 15N primarily involves specialized isotopic labeling strategies to incorporate the stable isotopes at specific positions within the molecular structure.
One prominent approach employs Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), which leverages the essential nature of niacin in cellular metabolism to efficiently incorporate stable isotopes into the molecule. This technique is particularly effective because nicotinic acid is a vitamin required for cell growth and metabolism, allowing for the production of isotopically enriched compounds through biological systems.
Quality Control Parameters
Commercial production of Nicotinic Acid-13C3, 15N adheres to stringent quality control measures to ensure high isotopic enrichment and chemical purity:
| Quality Parameter | Standard Specification |
|---|---|
| Chemical Purity | ≥97-98% |
| ^13C Isotopic Enrichment | ≥98-99% |
| ^15N Isotopic Enrichment | ≥98% |
| Analytical Verification | MS, NMR spectroscopy |
These specifications ensure that the labeled compound will function effectively in research applications, particularly in quantitative analytical methods where isotopic purity is critical for accurate results .
Applications in Scientific Research
Analytical Standard Applications
Nicotinic Acid-13C3, 15N serves as an invaluable internal standard in various analytical techniques, particularly liquid chromatography-mass spectrometry (LC/MS). The compound's defined mass shift allows researchers to quantify unlabeled nicotinic acid with high accuracy and precision in complex biological matrices .
The stable isotope-labeled compound is particularly useful in:
-
Quantitative bioanalysis of nicotinic acid in biological fluids
-
Pharmacokinetic studies of niacin-containing pharmaceuticals
-
Quality control testing in food and nutritional supplements
Metabolomic Research
In metabolomic studies, Nicotinic Acid-13C3, 15N provides a powerful tool for tracing metabolic pathways involving vitamin B3. The isotopic labels allow researchers to distinguish between endogenous and exogenous sources of nicotinic acid, facilitating studies of:
-
NAD synthesis and turnover rates
-
Metabolic flux analysis in various physiological states
-
Vitamin B3 metabolism in disease models
The stable isotope labeling enables precise tracking of metabolic transformations without introducing radioactivity or altering the chemical behavior of the molecule .
Biochemical Role and Metabolism
Role in NAD Biosynthesis
Nicotinic acid, including its isotopically labeled form, serves as a critical precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme essential for numerous cellular processes. The labeled compound allows researchers to quantify NAD turnover and assess metabolic fluxes under various physiological conditions.
When introduced into biological systems, Nicotinic Acid-13C3, 15N follows the same metabolic pathways as unlabeled nicotinic acid, but its transformation into NAD+ and other metabolites can be precisely tracked due to the retention of the isotopic labels.
Pharmacological Significance
Studies using labeled compounds have contributed to understanding mechanisms behind these effects, particularly through investigations of nicotinic acid's interaction with thermosensitive transient receptor potential vanilloid (TRPV) ion channels. Research indicates that nicotinic acid potentiates TRPV3 while inhibiting TRPV2 and TRPV4, and lowers the heat-activation threshold of TRPV3 but elevates that of TRPV4 . Additionally, nicotinic acid substantially prolongs the activity of TRPV1, which may enhance direct activation effects and contribute to the flushing response experienced by patients.
| Supplier | Product Identifier | Package Size | Price Range (USD) |
|---|---|---|---|
| Isotope.com | CNLM-9512-PK | 1 mg | $471 |
| Sigma-Aldrich | Related compounds | Variable | $545+ |
| Alsachim | C5188 | Not specified | Not specified |
| BioOrganics | BO-34926 | Not specified | Not specified |
The compound is typically provided in milligram quantities, reflecting its specialized research applications and the cost of isotope incorporation .
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